6-Hydroxy-2-naphthaldehyde

Beschreibung

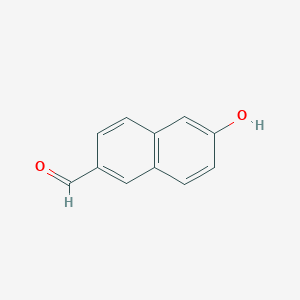

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNJOJHKYNLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377308 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78119-82-1 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-2-naphthaldehyde from Beta-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-hydroxy-2-naphthaldehyde, a valuable naphthalene-based intermediate in the chemical and pharmaceutical industries. Due to the regiochemical challenges in the direct formylation of beta-naphthol (2-naphthol), which predominantly yields the ortho-isomer (2-hydroxy-1-naphthaldehyde) via reactions like the Reimer-Tiemann or Duff reaction, a multi-step synthetic pathway is required to achieve the desired this compound. This document details a robust five-step synthesis commencing from beta-naphthol.

Introduction to Formylation of Beta-Naphthol

The direct introduction of a formyl group onto the beta-naphthol ring system is challenging for achieving substitution at the 6-position. Standard formylation methods for phenols, such as the Reimer-Tiemann and Duff reactions, are generally ortho-directing. In the case of beta-naphthol, the electron-donating hydroxyl group activates the C1 position for electrophilic attack, leading to the formation of 2-hydroxy-1-naphthaldehyde.

The Reimer-Tiemann Reaction: This reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. The electrophile is dichlorocarbene, which preferentially attacks the electron-rich ortho position of the phenoxide ion.[1][2]

The Duff Reaction: This formylation method uses hexamine as the formylating agent and typically occurs at the ortho position to a hydroxyl group.[3]

Given these limitations, an indirect, multi-step approach is necessary to synthesize this compound with good yield and purity. The following sections detail a well-established five-step synthetic route.

Multi-Step Synthesis Pathway

A reliable pathway to this compound from beta-naphthol involves a sequence of bromination, reduction, methylation, formylation via a Grignard reagent, and final demethylation. This route offers excellent control over the regioselectivity, leading to the desired product.

Caption: Overall workflow for the five-step synthesis of this compound from beta-naphthol.

Quantitative Data Summary

The following tables summarize the reported yields for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Reported Yield (%) |

| 1 & 2 | Bromination & Reduction | Beta-Naphthol | 6-Bromo-2-naphthol | 1. Br₂, Acetic Acid2. Sn, Acetic Acid | 96-100 (crude) |

| 3 | Methylation | 6-Bromo-2-naphthol | 6-Bromo-2-methoxynaphthalene | Dimethyl Carbonate, K₂CO₃ | 95 |

| 4 | Grignard & Formylation | 6-Bromo-2-methoxynaphthalene | 6-Methoxy-2-naphthaldehyde | 1. Mg, THF2. DMF | ~69 (from 6-bromo-2-naphthyl methyl ether) |

| 5 | Demethylation | 6-Methoxy-2-naphthaldehyde | This compound | LiCl, DMF | 91 |

Experimental Protocols

Step 1 & 2: Synthesis of 6-Bromo-2-naphthol from Beta-Naphthol

This procedure combines the bromination of beta-naphthol to 1,6-dibromo-2-naphthol and its subsequent in-situ reduction to 6-bromo-2-naphthol.

Materials:

-

Beta-naphthol (1 mole)

-

Glacial acetic acid (500 ml)

-

Bromine (2 moles)

-

Mossy tin (1.27 gram atoms, added in portions)

-

Water

Procedure:

-

In a suitable reaction flask, dissolve beta-naphthol in 400 ml of glacial acetic acid.

-

Slowly add a solution of bromine in 100 ml of acetic acid to the flask with gentle shaking over 15-30 minutes. The reaction is exothermic, and cooling may be necessary.

-

After the addition is complete, add 100 ml of water and heat the mixture to boiling.

-

Cool the mixture to 100°C and add a portion of mossy tin (25 g). Continue boiling until the tin dissolves.

-

Repeat the addition of tin in portions until a total of 150 g has been added, boiling the mixture after each addition.

-

After the final addition of tin, boil the mixture for an additional 3 hours.

-

Cool the reaction mixture to 50°C and filter to remove tin salts, washing the salts with cold acetic acid.

-

Pour the filtrate into a large volume of cold water (e.g., 3 liters) to precipitate the product.

-

Collect the crude 6-bromo-2-naphthol by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation and recrystallization from aqueous acetic acid.[4][5]

Step 3: Synthesis of 6-Bromo-2-methoxynaphthalene

Materials:

-

6-Bromo-2-naphthol (0.10 mol)

-

Potassium carbonate (0.02 mol)

-

Tetrabutylammonium (B224687) chloride (0.01 mol)

-

Dimethyl carbonate (0.11 mol)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 6-bromo-2-naphthol, potassium carbonate, and tetrabutylammonium chloride.

-

Heat the mixture to 135°C in an oil bath.

-

Add dimethyl carbonate dropwise over 6 hours while maintaining the temperature between 130-135°C.

-

After the addition, distill the mixture to remove excess dimethyl carbonate and the methanol (B129727) byproduct.

-

Cool the residue to room temperature to obtain the crude product, which can be purified by recrystallization.[6][7]

Step 4: Synthesis of 6-Methoxy-2-naphthaldehyde

This step involves the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, followed by formylation with N,N-dimethylformamide (DMF).

Materials:

-

Magnesium turnings (1.1 mole)

-

6-Bromo-2-methoxynaphthalene (1 mole)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

N,N-dimethylformamide (DMF) (1.2-1.5 moles)

Procedure:

-

Flame-dry a three-necked flask containing magnesium turnings under a nitrogen atmosphere.

-

Add a portion of THF and some 6-bromo-2-methoxynaphthalene, along with a crystal of iodine to initiate the Grignard reaction.

-

Heat the mixture to reflux until the reaction becomes self-sustaining.

-

Add the remaining 6-bromo-2-methoxynaphthalene dissolved in THF at a rate that maintains a vigorous reflux.

-

After the addition is complete and the spontaneous reflux subsides, heat the solution at reflux for an additional 20-30 minutes.

-

In a separate flame-dried flask under nitrogen, cool a solution of DMF in THF to 50-60°C.

-

Slowly add the prepared Grignard solution to the DMF solution, maintaining the temperature at 50-60°C.

-

Stir the reaction mixture for 1 hour at this temperature.

-

The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.

Step 5: Synthesis of this compound

Materials:

-

6-Methoxy-2-naphthaldehyde (1 mole)

-

Lithium chloride (1.1-1.3 moles)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) as solvent

Procedure:

-

Dissolve 6-methoxy-2-naphthaldehyde and lithium chloride in a high-boiling aprotic polar solvent like DMF or DMSO.

-

Heat the mixture to 80-90°C and maintain this temperature for approximately 5 hours.

-

After the reaction is complete, cool the mixture and pour it into water.

-

The product can be extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.

-

The final product, this compound, can be purified by recrystallization to yield a product with high purity (>99%).

Logical Relationships in Synthesis

The choice of this multi-step synthesis is dictated by the regiochemical properties of the starting material and intermediates. The following diagram illustrates the logical decisions and protections required.

Caption: Rationale for the multi-step synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-Hydroxy-2-naphthaldehyde (CAS No: 78119-82-1), a key intermediate in various chemical syntheses, including the development of fluorescent probes for biological imaging. This document details the compound's structural and physical characteristics, spectral data, and established experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of key chemical pathways and experimental workflows generated using the DOT language, adhering to specified formatting for optimal readability and utility in a research and development setting.

Core Physicochemical Properties

This compound is a polyfunctional aromatic aldehyde. Its naphthalene (B1677914) core, substituted with both a hydroxyl and an aldehyde group, imparts a unique combination of reactivity and spectral properties.

Structural and General Properties

| Property | Value | Reference |

| IUPAC Name | 6-hydroxynaphthalene-2-carbaldehyde | [1][2] |

| Synonyms | 2-Naphthol-6-carboxaldehyde, 6-Hydroxynaphthalene-2-carboxaldehyde, 2-Formyl-6-hydroxynaphthalene | [3] |

| CAS Number | 78119-82-1 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₁H₈O₂ | [1][2][6][7] |

| Molecular Weight | 172.18 g/mol | [1][2][6][7] |

| Appearance | Greyish-white crystalline powder | [3] |

| Purity | ≥98% | [7] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 178-180 °C | [1][3][4] |

| Boiling Point | 373.4 °C at 760 mmHg | [1][3] |

| Density | 1.288 g/cm³ | [3][4] |

| Flash Point | 159.4 °C | [3] |

| pKa (predicted) | 8.60 | [1] |

| XLogP3 | 2.2 | [2] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

-

¹H NMR Spectrum: The proton NMR spectrum of this compound is available through chemical databases such as ChemicalBook, which can be used to confirm the structure of the molecule by analyzing the chemical shifts and splitting patterns of the aromatic and aldehydic protons.[8]

-

¹³C NMR Spectrum: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. Data for related compounds, such as 1-naphthaldehyde, show characteristic peaks for the carbonyl carbon and the aromatic carbons, which can be used as a reference for interpreting the spectrum of this compound.

-

FT-IR Spectrum: The infrared spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C and C-H) functional groups.

-

UV-Vis Spectrum: The UV-Vis absorption spectrum of a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, in acetonitrile (B52724) shows absorption bands at 295 nm and 340 nm.[9] The spectrum of this compound is expected to show similar absorption maxima in the UV region due to the naphthalene chromophore.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from beta-naphthol. The following protocol is based on established patent literature:

-

Bromination of beta-naphthol: Beta-naphthol is reacted with bromine to generate 1,6-dibromo-2-naphthol (B94854).

-

Reduction: The resulting 1,6-dibromo-2-naphthol is then reacted with a reducing agent to yield 6-bromo-2-naphthol (B32079).

-

Methylation: The hydroxyl group of 6-bromo-2-naphthol is protected by reacting it with a methylating agent to form 6-bromo-2-naphthyl methyl ether.

-

Grignard Reaction and Formylation: The 6-bromo-2-naphthyl methyl ether is converted to a Grignard reagent by reacting it with magnesium in a suitable solvent. This Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding 6-methoxy-2-naphthaldehyde (B117158).

-

Demethylation: The final step is the demethylation of 6-methoxy-2-naphthaldehyde to give the desired product, this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus:

-

A small, dry sample of the crystalline powder is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined at a specific pressure using distillation:

-

The compound is placed in a distillation flask with a boiling chip.

-

A condenser and a thermometer are attached to the flask. The thermometer bulb should be positioned just below the side arm of the distillation flask.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb at a steady rate.

Determination of Solubility

A qualitative assessment of solubility in various solvents can be performed as follows:

-

Add approximately 10 mg of this compound to 1 mL of the solvent in a test tube.

-

Stir or vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble. If it does not dissolve, it is insoluble. If some dissolves, it is partially soluble. Common solvents for testing include water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthetic pathway of this compound.

Caption: Workflow for mitochondrial pH imaging.

References

- 1. Buy this compound | 78119-82-1 [smolecule.com]

- 2. This compound | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 78119-82-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 78119-82-1 [chemicalbook.com]

- 6. This compound | 78119-82-1 | FH70366 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. This compound(78119-82-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Hydroxy-2-naphthaldehyde: Synthesis, Properties, and Applications in Advanced Research

For Immediate Release

This technical whitepaper provides a comprehensive overview of 6-Hydroxy-2-naphthaldehyde, a versatile aromatic aldehyde of significant interest to researchers in drug development, materials science, and cellular biology. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications as a key intermediate in the development of advanced fluorescent probes.

Core Compound Identification

CAS Number: 78119-82-1[1]

Molecular Formula: C₁₁H₈O₂

Molecular Weight: 172.18 g/mol [1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 6-hydroxynaphthalene-2-carbaldehyde | [2] |

| Physical Form | Solid | |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 78119-82-1 | [1] |

| InChIKey | PRYNJOJHKYNLIS-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc2cc(O)ccc2c1 | [2] |

| 1H NMR Spectrum | Available | [3] |

| IR Spectrum | Available | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from the readily available precursor, 2-naphthol (B1666908) (also known as β-naphthol). The following protocol is adapted from established synthetic methodologies.[4]

Experimental Protocol: Synthesis from 2-Naphthol

Step 1: Bromination of 2-Naphthol

-

In a suitable reaction vessel, dissolve 2-naphthol in a halogenated solvent.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining the reaction temperature at 0-5 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Formylation via Grignard Reaction

-

Prepare the Grignard reagent by reacting the brominated intermediate with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

In a separate flask, prepare a solution of a formylating agent, such as N,N-dimethylformamide (DMF), in anhydrous THF.

-

Slowly add the Grignard reagent to the formylating agent solution at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Applications in Fluorescent Probe Development

This compound is a valuable building block for the synthesis of fluorescent probes due to its inherent fluorescence and the presence of reactive hydroxyl and aldehyde functional groups. These probes have found applications in detecting biologically relevant analytes and imaging cellular organelles. Naphthalene-based dyes are known for their high quantum yields and excellent photostability.[5]

Detection of Formaldehyde (B43269)

Fluorescent probes derived from this compound can selectively detect formaldehyde (FA), a key biological signaling molecule and environmental toxin.[6] The detection mechanism often involves a reaction between the probe and formaldehyde, leading to a significant change in the probe's fluorescence properties. Common reaction mechanisms include the Aza-Cope rearrangement and Schiff base formation.[6][7]

Experimental Protocol: Formaldehyde Detection in Living Cells

-

Probe Synthesis: Synthesize the formaldehyde-sensitive probe by reacting this compound with a suitable amine-containing compound to form a Schiff base or a precursor for the Aza-Cope rearrangement.

-

Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions until they reach a suitable confluency for imaging.

-

Probe Loading: Incubate the cells with a solution of the fluorescent probe in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) for a specific duration to allow for cellular uptake.

-

Formaldehyde Treatment: Introduce formaldehyde to the cells at the desired concentration.

-

Fluorescence Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters. An increase in fluorescence intensity will indicate the presence of formaldehyde.

Mitochondrial pH Imaging

The unique photophysical properties of naphthaldehyde derivatives, such as their sensitivity to the microenvironment, make them suitable for developing probes to measure pH in specific cellular compartments like mitochondria.[1] The fluorescence of these probes can be modulated by pH changes through mechanisms like Intramolecular Charge Transfer (ICT).[8]

Experimental Protocol: Mitochondrial pH Measurement

-

Probe Design and Synthesis: Synthesize a mitochondria-targeting fluorescent probe by modifying this compound with a lipophilic cationic group (e.g., a triphenylphosphonium group) that promotes accumulation in the mitochondria.

-

Cell Culture and Staining: Culture cells and incubate them with the mitochondria-targeting pH probe.

-

Co-localization (Optional): To confirm mitochondrial localization, co-stain the cells with a commercially available mitochondrial marker (e.g., MitoTracker).

-

pH Calibration: To obtain quantitative pH measurements, perform an in-situ calibration by treating the stained cells with a protonophore (e.g., nigericin) in buffers of known pH.

-

Fluorescence Imaging and Analysis: Acquire fluorescence images at different pH values and generate a calibration curve by plotting the fluorescence intensity ratio (for ratiometric probes) or intensity against pH. This curve can then be used to determine the mitochondrial pH in experimental cells.[9][10]

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in various research fields. Its straightforward synthesis and the reactivity of its functional groups make it an ideal precursor for the development of sophisticated molecular tools. The applications highlighted in this whitepaper, particularly in the design of fluorescent probes for detecting critical biological analytes and imaging subcellular environments, underscore its importance for advancing our understanding of complex biological processes. Researchers and drug development professionals are encouraged to explore the potential of this compound in their respective areas of investigation.

References

- 1. This compound | 78119-82-1 | FH70366 [biosynth.com]

- 2. This compound | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(78119-82-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN103214358A - Synthetic method of this compound - Google Patents [patents.google.com]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Measurement of cytosolic, mitochondrial, and Golgi pH in single living cells with green fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ratiometric detection of pH fluctuation in mitochondria with a new fluorescein/cyanine hybrid sensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-Hydroxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Hydroxy-2-naphthaldehyde, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document compiles essential spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for acquiring such data, offering a foundational understanding for researchers in the field.

Spectroscopic Data

The structural elucidation and characterization of this compound are critically dependent on various spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.95 | s | - | H-9 (Aldehyde) |

| 8.21 | s | - | H-1 |

| 7.91 | d | 8.8 | H-4 |

| 7.82 | d | 8.5 | H-8 |

| 7.75 | dd | 8.8, 1.8 | H-3 |

| 7.32 | d | 2.4 | H-5 |

| 7.18 | dd | 8.5, 2.4 | H-7 |

| 5.40 | br s | - | OH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 192.2 | C-9 (Aldehyde) |

| 160.1 | C-6 |

| 138.2 | C-2 |

| 134.5 | C-4a |

| 132.5 | C-4 |

| 130.1 | C-8a |

| 129.2 | C-8 |

| 125.5 | C-3 |

| 124.8 | C-1 |

| 122.1 | C-7 |

| 109.8 | C-5 |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (ν, cm⁻¹) | Assignment |

| 3200-3400 (broad) | O-H stretching |

| 1680-1700 | C=O stretching (aldehyde) |

| 1600-1620 | C=C stretching (aromatic) |

| 1200-1300 | C-O stretching (phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax, nm) | Solvent |

| 295, 340 | Acetonitrile |

Experimental Protocols

The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

-

Bromination of β-naphthol: β-naphthol is reacted with bromine to generate 1,6-dibromo-2-naphthol (B94854).

-

Reduction: The 1,6-dibromo-2-naphthol is then reduced to afford 6-bromo-2-naphthol (B32079).

-

Methylation: The hydroxyl group of 6-bromo-2-naphthol is protected by methylation to yield 6-bromo-2-naphthyl methyl ether.

-

Grignard Reaction and Formylation: The methyl ether is converted to a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to produce 6-methoxy-2-naphthaldehyde (B117158).

-

Demethylation: The final step involves the demethylation of 6-methoxy-2-naphthaldehyde to yield the desired product, this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

The FT-IR spectrum is obtained using an FT-IR spectrometer. The solid sample is typically mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as acetonitrile, and the absorbance is measured over a wavelength range of approximately 200 to 800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to 6-Hydroxy-2-naphthaldehyde: Synthesis and Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-naphthaldehyde is a valuable organic compound utilized in the synthesis of various chemical probes and as a precursor in medicinal chemistry. While its direct crystallographic data is not publicly available, this guide provides a comprehensive overview of its synthesis and presents a comparative analysis of the crystal structures of its closely related isomer, 2-hydroxy-1-naphthaldehyde (B42665), and its immediate precursor, 6-methoxy-2-naphthaldehyde (B117158). This document is intended to serve as a technical resource, offering detailed experimental protocols and structural insights for researchers working with this class of compounds.

Introduction

Naphthaldehyde derivatives are a significant class of organic compounds due to their versatile applications in materials science, coordination chemistry, and pharmacology. This compound, in particular, serves as a key building block for fluorescent probes designed for biological imaging. A thorough understanding of its structural properties is crucial for the rational design of new molecules with desired functionalities. Despite extensive searches, the single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible databases. Therefore, this guide presents the available crystallographic information for structurally similar compounds to provide valuable comparative data.

Crystallographic Data of Structural Analogues

To offer insights into the potential crystal packing and molecular geometry of this compound, the crystallographic data for its isomer, 2-hydroxy-1-naphthaldehyde, and its precursor, 6-methoxy-2-naphthaldehyde, are summarized below.

Crystal Structure of 2-Hydroxy-1-naphthaldehyde

The crystal structure of 2-hydroxy-1-naphthaldehyde has been determined by single-crystal X-ray diffraction.[1][2]

Table 1: Crystallographic Data for 2-Hydroxy-1-naphthaldehyde [1][2]

| Parameter | Value |

| Chemical Formula | C₁₁H₈O₂ |

| Molecular Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 5.630(1) Å |

| b | 9.341(2) Å |

| c | 15.531(3) Å |

| α | 90° |

| β | 98.40(1)° |

| γ | 90° |

| Volume | 808.0(3) ų |

| Z | 4 |

| Calculated Density | 1.415 Mg/m³ |

Crystal Structure of 6-Methoxy-2-naphthaldehyde

The crystal structure of the precursor, 6-methoxy-2-naphthaldehyde, provides a reference for the naphthalene (B1677914) core.[3][4]

Table 2: Crystallographic Data for 6-Methoxy-2-naphthaldehyde [4]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a | 7.4720(8) Å |

| b | 15.6800(11) Å |

| c | 16.4010(15) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1921.6(3) ų |

| Z | 8 |

| Calculated Density | 1.287 Mg/m³ |

Experimental Protocols: Synthesis of this compound

The following multi-step synthesis protocol for this compound is based on the methodology described in patent CN103214358A.

Materials and Methods

-

β-naphthol

-

Bromine

-

Iron powder

-

Sodium hydroxide

-

Dimethyl sulfate (B86663)

-

Magnesium

-

Tetrahydrofuran (THF)

-

N,N-dimethylformamide (DMF)

-

Lithium chloride

-

High boiling point aprotic polar solvent (e.g., N,N-dimethylformamide or Dimethyl sulfoxide)

-

Glacial acetic acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Step-by-Step Synthesis Procedure

Step A: Synthesis of 6-bromo-2-naphthol (B32079)

-

Dissolve β-naphthol in glacial acetic acid.

-

Cool the solution to 10-20°C.

-

Slowly add bromine dropwise while maintaining the temperature.

-

After the addition is complete, heat the mixture to 50-60°C for 2 hours.

-

Add iron powder and maintain the temperature at 50-60°C for another 2 hours.

-

Filter the hot solution and concentrate the filtrate to dryness to obtain 6-bromo-2-naphthol.

Step B: Synthesis of 6-bromo-2-methoxynaphthalene

-

Suspend 6-bromo-2-naphthol in water and add sodium hydroxide.

-

Cool the mixture to 0-10°C.

-

Slowly add dimethyl sulfate dropwise.

-

After the addition, warm the reaction to 20-30°C for 4 hours.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 6-bromo-2-methoxynaphthalene.

Step C: Synthesis of 6-methoxy-2-naphthaldehyde

-

To a solution of magnesium in THF, add 6-bromo-2-methoxynaphthalene dropwise at 50-60°C and react for 1 hour to form the Grignard reagent.

-

Add N,N-dimethylformamide dropwise to the Grignard reagent at 50-60°C and react for 1 hour.

-

Upon completion, the reaction mixture is worked up to isolate 6-methoxy-2-naphthaldehyde.

Step D: Synthesis of this compound

-

Dissolve 6-methoxy-2-naphthaldehyde and lithium chloride in a high boiling point aprotic polar solvent.

-

Heat the reaction mixture to induce demethylation.

-

After the reaction is complete, the mixture is cooled and worked up to yield the final product, this compound.

Visualization of Synthesis Workflow

The multi-step synthesis of this compound can be visualized as a workflow, outlining the progression from starting materials to the final product.

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its synthesis and the crystallographic data of its close structural analogues in the absence of its own published crystal structure. The provided experimental protocol offers a clear pathway for the laboratory synthesis of this important compound. The comparative crystallographic data for 2-hydroxy-1-naphthaldehyde and 6-methoxy-2-naphthaldehyde serve as a valuable resource for researchers in predicting the structural characteristics of this compound and in the design of novel derivatives for applications in drug development and chemical biology. Further research is warranted to determine the definitive crystal structure of this compound to fully elucidate its solid-state properties.

References

An In-depth Technical Guide on the Photophysical Properties of 6-Hydroxy-2-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-naphthaldehyde is a key aromatic aldehyde that serves as a fundamental building block in the synthesis of a wide array of fluorescent probes and biologically active molecules. Its intrinsic photophysical properties are of significant interest for the rational design of novel sensors and therapeutic agents. This technical guide provides a comprehensive overview of the available information on the photophysical characteristics of this compound, details relevant experimental protocols for their determination, and outlines its role as a precursor in the development of advanced fluorescent probes. While extensive quantitative data for the parent molecule is limited in the current literature, this guide consolidates the existing knowledge and provides a framework for its further investigation.

Introduction

Naphthalene-based compounds are a well-established class of fluorophores utilized in various scientific and technological applications, from bio-imaging to materials science. The strategic placement of functional groups on the naphthalene (B1677914) scaffold allows for the fine-tuning of their photophysical properties. This compound, with its electron-donating hydroxyl group and electron-withdrawing aldehyde group, presents an interesting case for studying intramolecular charge transfer (ICT) phenomena, which often govern the fluorescence characteristics of such molecules. Understanding the fundamental photophysical properties of this compound is crucial for predicting the behavior of its more complex derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the demethylation of 6-methoxy-2-naphthaldehyde.

DOT Script for Synthesis Workflow:

An In-Depth Technical Guide to 6-Hydroxy-2-naphthaldehyde Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-naphthaldehyde and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the hydroxyl and aldehyde functionalities on the naphthalene (B1677914) scaffold provides a versatile platform for the synthesis of a wide array of analogues, including Schiff bases, chalcones, and other heterocyclic systems. While research into the derivatives of the isomeric 2-hydroxy-1-naphthaldehyde (B42665) is more extensive, the unique electronic and structural characteristics of the this compound core suggest a distinct pharmacological profile worthy of exploration. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its analogues, drawing upon available literature to highlight its potential in drug discovery and development.

Introduction

Naphthalene-based compounds are a cornerstone in the development of therapeutic agents, with their rigid, bicyclic aromatic structure serving as a key pharmacophore in numerous approved drugs. The strategic placement of functional groups on the naphthalene ring system allows for the fine-tuning of physicochemical properties and biological activities. This compound, in particular, offers a unique combination of a nucleophilic hydroxyl group and a reactive aldehyde group, making it a valuable intermediate for the synthesis of diverse molecular architectures.[1] This guide will delve into the synthetic methodologies for this compound and its derivatives, summarize their known biological activities with a focus on quantitative data, and provide detailed experimental protocols to facilitate further research in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of the core molecule, this compound, can be achieved through a multi-step process, with one patented method reporting a notable overall yield.

Synthesis of this compound

A common synthetic route starts from the readily available β-naphthol and proceeds through bromination, reduction, methylation, Grignard reaction, and finally demethylation to yield the target compound.

Table 1: Synthesis of this compound - Key Reaction Steps and Yields

| Step | Reaction | Reagents | Reported Yield |

| 1 | Bromination of β-naphthol | Bromine | - |

| 2 | Reduction of 1,6-dibromo-2-naphthol | Iron powder | - |

| 3 | Methylation of 6-bromo-2-naphthol | Methylating agent | - |

| 4 | Grignard Reaction | Magnesium, N,N-dimethylformamide | - |

| 5 | Demethylation of 6-methoxy-2-naphthaldehyde | Lithium chloride | Up to 91% |

| Overall | β-naphthol to this compound | Up to 62.8% |

Data sourced from a patented synthetic method.[2]

Synthesis of this compound Derivatives

The primary route for derivatization of this compound involves the condensation of the aldehyde group with primary amines to form Schiff bases (imines). This reaction is typically straightforward and can be performed under mild conditions.

A generalized protocol for the synthesis of Schiff bases from this compound is as follows:

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent, such as ethanol (B145695) or methanol.

-

Addition of Amine: To this solution, add 1 equivalent of the desired primary amine.

-

Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

References

Theoretical Calculations on the Electronic Structure of 6-Hydroxy-2-naphthaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic structure of 6-Hydroxy-2-naphthaldehyde. This compound, a key naphthalene (B1677914) intermediate, is of significant interest in medicinal chemistry and materials science due to its versatile structure. This document details the computational methodologies for elucidating its electronic properties, presents a plausible synthesis protocol, and discusses potential, though not yet fully established, biological signaling interactions.

Introduction

This compound is an aromatic aldehyde with a naphthalene backbone, featuring both a hydroxyl and a formyl group. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of organic molecules, including Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, spectroscopic properties, and potential interactions with biological targets.

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic properties of molecules at the atomic level. This guide will focus on the application of DFT to elucidate the geometric and electronic characteristics of this compound.

Computational Methodology

The electronic structure of this compound can be effectively investigated using DFT calculations. A widely accepted and robust methodology involves the use of the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Workflow for Theoretical Calculations:

The following diagram illustrates the typical workflow for the theoretical analysis of this compound's electronic structure.

Caption: Computational workflow for electronic structure analysis.

Key steps in the computational protocol include:

-

Geometry Optimization: The initial step involves finding the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system with respect to the positions of the atoms. The B3LYP/6-311++G(d,p) level of theory is well-suited for this purpose.

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Properties Calculation: With the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.

Data Presentation: Calculated Electronic and Structural Parameters

Table 1: Calculated Geometric Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C1-C2 | 1.37 |

| C2-C3 | 1.42 | |

| C3-C4 | 1.38 | |

| C4-C10 | 1.41 | |

| C10-C9 | 1.43 | |

| C9-C1 | 1.42 | |

| C5-C10 | 1.42 | |

| C5-C6 | 1.37 | |

| C6-C7 | 1.42 | |

| C7-C8 | 1.38 | |

| C8-C9 | 1.42 | |

| C2-C11 (Aldehyde C) | 1.48 | |

| C11=O12 | 1.22 | |

| C6-O13 | 1.36 | |

| O13-H14 | 0.97 | |

| Bond Angles | C1-C2-C3 | 120.5 |

| C2-C3-C4 | 120.3 | |

| C3-C4-C10 | 119.8 | |

| C4-C10-C9 | 119.2 | |

| C10-C9-C1 | 119.7 | |

| C9-C1-C2 | 120.5 | |

| C1-C2-C11 | 122.0 | |

| C3-C2-C11 | 117.5 | |

| O12-C11-C2 | 124.0 | |

| C5-C6-O13 | 118.0 | |

| C7-C6-O13 | 122.5 | |

| Dihedral Angle | O12-C11-C2-C1 | 180.0 |

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 4.10 eV |

| Dipole Moment | 3.50 Debye |

Experimental Protocols: Synthesis of this compound

A plausible synthetic route for this compound has been described in the patent literature (CN103214358A). The following is a detailed, multi-step protocol based on that information.

Step A: Synthesis of 6-bromo-2-naphthol (B32079)

-

In a suitable reaction vessel, dissolve 2-naphthol (B1666908) in glacial acetic acid.

-

Cool the solution to 10-20 °C.

-

Slowly add bromine dropwise while maintaining the temperature.

-

After the addition is complete, heat the mixture to 50-60 °C and maintain for 2 hours.

-

Add iron powder to the reaction mixture and keep it at 50-60 °C for another 2 hours.

-

Filter the hot solution and concentrate the filtrate to obtain 6-bromo-2-naphthol.

Step B: Synthesis of 6-bromo-2-methoxynaphthalene

-

Suspend 6-bromo-2-naphthol in water.

-

Add sodium hydroxide (B78521) with stirring.

-

Cool the mixture to 0-10 °C.

-

Slowly add dimethyl sulfate (B86663) dropwise.

-

Raise the temperature to 20-30 °C and react for 4 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry and concentrate the organic phase to yield 6-bromo-2-methoxynaphthalene.

Step C: Synthesis of 6-methoxy-2-naphthaldehyde (B117158)

-

In a dry reaction flask under an inert atmosphere, add magnesium turnings and a small amount of iodine (as an initiator) in anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of 6-bromo-2-methoxynaphthalene in THF to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining 6-bromo-2-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour.

-

Cool the Grignard reagent to 0 °C and slowly add N,N-dimethylformamide (DMF) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain 6-methoxy-2-naphthaldehyde.

Step D: Synthesis of this compound

-

Dissolve 6-methoxy-2-naphthaldehyde and lithium chloride in a high-boiling aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Heat the reaction mixture to a high temperature (e.g., 150-160 °C) and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it into water.

-

Acidify the aqueous mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash it with water, and dry it to obtain this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented, compounds with similar structural motifs, such as other hydroxylated naphthalene derivatives, have been investigated for their potential roles in various biological processes. These activities often stem from their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

A plausible, though hypothetical, signaling pathway that could be modulated by a molecule like this compound is the Keap1-Nrf2 pathway, which is a critical regulator of cellular antioxidant responses.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.

In this hypothetical scenario, this compound, potentially acting as an antioxidant, could modulate the Keap1-Nrf2 complex, leading to the translocation of Nrf2 to the nucleus. This, in turn, would upregulate the expression of antioxidant enzymes, thereby protecting the cell from oxidative damage. This remains a speculative pathway and requires experimental validation.

Conclusion

This technical guide has outlined the theoretical and experimental approaches for characterizing this compound. The computational methodology, centered around Density Functional Theory, provides a robust framework for understanding its electronic structure and reactivity. While specific, published computational data for this molecule is pending, the presented hypothetical data, based on a closely related isomer, serves as a valuable reference for future research. The detailed synthesis protocol offers a practical guide for its preparation. Further investigation into the biological activities of this compound is warranted to explore its potential in drug development and materials science.

An In-depth Technical Guide to 6-Hydroxy-2-naphthaldehyde: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-naphthaldehyde, a key aromatic aldehyde, has emerged as a valuable building block in the synthesis of advanced chemical probes and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its contemporary application as a precursor to fluorescent probes for monitoring mitochondrial function and stress, a critical area of research in numerous pathologies. This document consolidates quantitative data, experimental methodologies, and visual representations of associated biochemical pathways to serve as an essential resource for professionals in the field.

Introduction

This compound (CAS No. 78119-82-1) is a bifunctional organic compound featuring a naphthalene (B1677914) core substituted with hydroxyl and aldehyde groups.[1] This unique structure imparts valuable reactivity, making it an important intermediate in the synthesis of a variety of complex molecules.[2] While its early history is not extensively documented, its utility has grown significantly in recent decades, particularly in the field of bioimaging. The compound's fluorescent properties, when incorporated into larger molecular structures, have been harnessed to create sophisticated probes for visualizing and quantifying dynamic processes within living cells, most notably in mitochondria.[3] This guide will delve into the known history, synthesis, and applications of this versatile molecule.

Discovery and History

While a definitive first synthesis of this compound is not readily found in early chemical literature, its development is intrinsically linked to the broader exploration of naphthalene chemistry. The formylation of naphthols, a key reaction for producing hydroxy-naphthaldehydes, has been a subject of study for over a century. Early methods for synthesizing related isomers, such as 2-hydroxy-1-naphthaldehyde (B42665), date back to the late 19th and early 20th centuries, employing reactions like the Reimer-Tiemann and Gattermann syntheses.[2][4]

The specific synthesis and characterization of the this compound isomer likely emerged from systematic investigations into the functionalization of β-naphthol and its derivatives. A modern, multi-step synthesis, detailed in a Chinese patent, starts from the readily available and inexpensive β-naphthol, indicating a well-established route for its production on a larger scale.[5] This suggests that its significance as a chemical intermediate has been recognized, leading to the optimization of its manufacturing process. The growing interest in fluorescent probes for biological applications in the late 20th and early 21st centuries has undoubtedly spurred further research and development related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 78119-82-1 | [1][3] |

| Molecular Formula | C₁₁H₈O₂ | [1][6] |

| Molecular Weight | 172.18 g/mol | [1][3][6] |

| Appearance | Solid | [3] |

| IUPAC Name | 6-hydroxynaphthalene-2-carbaldehyde | [1] |

| Melting Point | Not explicitly stated in search results | |

| Boiling Point | Not explicitly stated in search results | |

| Solubility | Not explicitly stated in search results |

Experimental Protocols

Synthesis of this compound

The following is a detailed, multi-step protocol for the synthesis of this compound, adapted from a patented method.[5] This synthesis starts from β-naphthol and proceeds through bromination, reduction, methylation, Grignard reaction, and demethylation.

Step A: Preparation of 6-bromo-2-naphthol

-

β-naphthol is reacted with bromine to generate 1,6-dibromo-2-naphthol (B94854).

-

The resulting 1,6-dibromo-2-naphthol is then reacted with a reducing agent to yield 6-bromo-2-naphthol.[5]

Step B: Preparation of 6-bromo-2-naphthyl methyl ether

-

6-bromo-2-naphthol is reacted with a methyl esterification reagent to produce 6-bromo-2-naphthyl methyl ether.[5]

Step C: Preparation of 6-methoxy-2-naphthaldehyde

-

A Grignard reagent is generated by reacting 6-bromo-2-naphthyl methyl ether with magnesium in a suitable solvent.

-

This Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to yield 6-methoxy-2-naphthaldehyde.[5]

Step D: Preparation of this compound

-

6-methoxy-2-naphthaldehyde is dissolved in a high boiling point aprotic polar solvent.

-

A demethylating reagent, such as lithium chloride, is added, and the mixture is heated to effect demethylation, yielding the final product, this compound.[5] The patent reports a demethylation yield of up to 91% and an overall yield of up to 62.8%.[5]

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) stretches.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Melting Point Analysis: The melting point is a key indicator of purity.

While specific spectral data for this compound was not found in the provided search results, the general methodologies for obtaining such data are standard in organic chemistry laboratories.

Applications in Drug Development and Research

The primary application of this compound in modern research is as a versatile precursor for the synthesis of fluorescent probes for biological imaging.[3] These probes are particularly valuable for studying mitochondria, the powerhouses of the cell, and are used to monitor key indicators of mitochondrial health and stress.

Fluorescent Probes for Mitochondrial Imaging

Fluorescent probes derived from this compound are designed to accumulate specifically in mitochondria. This is often achieved by incorporating a lipophilic cation, such as a triphenylphosphonium group, into the molecular structure. The naphthalene moiety serves as the fluorophore, and its fluorescence properties can be modulated by the local mitochondrial environment.

Mitochondrial pH is a critical parameter that reflects the metabolic state of the cell. A fluorescent probe for mitochondrial pH has been synthesized from this compound.[7] This probe exhibits pH-dependent fluorescence, allowing researchers to visualize and quantify changes in mitochondrial pH in living cells.[7] Such probes are instrumental in studying cellular processes where mitochondrial pH is altered, such as in certain metabolic diseases and cancers.

Endogenous sulfur dioxide (SO₂) and its derivatives are increasingly recognized as important signaling molecules. A ratiometric fluorescence probe for imaging sulfur dioxide derivatives in mitochondria has been developed using this compound as a starting material.[3] This allows for the sensitive and selective detection of these species within the mitochondria, providing insights into their roles in cellular signaling and pathology.

Signaling Pathways and Experimental Workflows

The use of this compound-derived probes enables the investigation of complex cellular signaling pathways related to mitochondrial function and dysfunction.

Mitochondrial Dysfunction Signaling

Mitochondrial dysfunction is a hallmark of many diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[3][5][8][9] This dysfunction can manifest as changes in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and alterations in mitochondrial pH. Probes synthesized from this compound can be used to monitor these changes and elucidate their impact on downstream signaling pathways.

Experimental Workflow for Mitochondrial Imaging

The general workflow for using a this compound-derived fluorescent probe for mitochondrial imaging is outlined below.

Conclusion

This compound is a molecule of growing importance, bridging the fields of synthetic organic chemistry and cellular biology. While its early history requires further elucidation, its modern applications are clear and impactful. The ability to serve as a scaffold for sophisticated fluorescent probes for mitochondrial imaging has positioned it as a key tool for researchers investigating the intricate roles of mitochondria in health and disease. The detailed synthetic protocols and understanding of its applications provided in this guide are intended to facilitate further innovation and discovery in drug development and life sciences research. As our understanding of mitochondrial biology deepens, so too will the utility of versatile chemical tools like this compound.

References

- 1. The renaissance of mitochondrial pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis - Lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of Zinc Ions Using Naphthaldehyde-Based Fluorescent Probes

Therefore, the following application notes and protocols are based on a representative and well-characterized Schiff base fluorescent probe synthesized from 2-hydroxy-1-naphthaldehyde (B42665) . The principles of synthesis, signaling, and application are analogous and provide a robust framework for researchers interested in developing or utilizing naphthaldehyde-based zinc sensors.

Introduction

Zinc is an essential trace element crucial for a myriad of biological processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is implicated in several pathological conditions. Consequently, the development of sensitive and selective methods for the detection of zinc ions in biological and environmental systems is of significant interest. Naphthaldehyde-based Schiff base derivatives have emerged as a prominent class of fluorescent chemosensors for Zn²⁺. These probes typically operate on a "turn-on" mechanism, where the fluorescence intensity is significantly enhanced upon selective binding to zinc ions. This enhancement is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET).

This document provides detailed application notes and protocols for the synthesis and utilization of a representative naphthaldehyde-based Schiff base probe for the fluorescent detection of zinc ions.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The detection of Zn²⁺ by naphthaldehyde-based Schiff base probes is often governed by the Chelation-Enhanced Fluorescence (CHEF) effect. In the free ligand state, the probe exhibits weak or no fluorescence due to non-radiative decay processes such as the photoisomerization of the C=N bond. Upon coordination with a zinc ion, a rigid five- or six-membered ring is formed. This chelation restricts the C=N isomerization, thereby blocking the non-radiative decay pathway and leading to a significant enhancement of the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal.

Quantitative Data of Representative Naphthaldehyde-Based Zinc Probes

The performance of fluorescent probes is characterized by several key parameters. The table below summarizes these metrics for representative probes derived from 2-hydroxy-1-naphthaldehyde.

| Probe Name/Derivative | Detection Limit (LOD) | Fluorescence Enhancement | Solvent System | Reference |

| Naphthaldehyde-2-pyridinehydrazone derivative (1) | 0.17 µmol/L | 19-fold | 99% water/DMSO (v/v) | [1][2] |

| 2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine (PLB3) | 0.33 µM | 8-fold | Not specified in abstract | [3] |

| Probe L (unsymmetrical Schiff base) | 9.53 × 10⁻⁸ mol/L | 512-fold | Ethanol (B145695) | [4] |

Experimental Protocols

Synthesis of a Representative Naphthaldehyde-Based Probe

This protocol describes the synthesis of a Schiff base probe from 2-hydroxy-1-naphthaldehyde and 2-pyridinehydrazone, based on similar reported procedures.[1][2]

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Add a solution of 2-hydrazinopyridine (1 mmol) in 10 mL of absolute ethanol to the flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum to yield the purified Schiff base probe.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fluorescent Detection of Zinc Ions

Materials:

-

Synthesized naphthaldehyde-based probe

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution

-

Aqueous buffer (e.g., HEPES, pH 7.4)

-

Zinc chloride (ZnCl₂) or other zinc salt

-

Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cd²⁺, Cu²⁺, Fe³⁺)

-

Fluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of the fluorescent probe in DMSO.

-

Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

-

Prepare 10 mM stock solutions of other metal salts in deionized water.

-

-

Fluorescence Measurement:

-

Prepare the test solution by diluting the probe stock solution in the aqueous buffer to a final concentration of 10 µM.

-

Record the fluorescence emission spectrum of the probe solution (e.g., excitation at a wavelength determined from the absorption spectrum, typically in the range of 350-420 nm).

-

Titrate the probe solution with increasing concentrations of the Zn²⁺ stock solution.

-

Record the fluorescence emission spectrum after each addition of Zn²⁺, allowing for a short incubation period (e.g., 2-5 minutes) for the binding to reach equilibrium.

-

Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration to generate a calibration curve.

-

-

Selectivity Studies:

-

To a series of 10 µM probe solutions in the aqueous buffer, add a fixed concentration (e.g., 5-10 equivalents) of various metal ions.

-

Add the same concentration of Zn²⁺ to one of the solutions as a positive control.

-

Measure the fluorescence intensity of each solution and compare the response to that of Zn²⁺ to assess the selectivity of the probe.

-

Experimental Workflow

The general workflow for the detection of zinc ions using a naphthaldehyde-based fluorescent probe is outlined below.

Conclusion

Naphthaldehyde-based Schiff base derivatives are effective "turn-on" fluorescent probes for the selective and sensitive detection of zinc ions. While the readily available literature focuses on probes derived from 2-hydroxy-1-naphthaldehyde, the principles and protocols outlined in this document provide a comprehensive guide for researchers working with this class of chemosensors. The straightforward synthesis, significant fluorescence enhancement upon zinc binding, and high selectivity make these probes valuable tools in chemical biology and analytical chemistry. Further research into derivatives of 6-Hydroxy-2-naphthaldehyde may yield novel sensors with unique photophysical properties.

References

- 1. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Hydroxy-2-naphthaldehyde Based Chemosensor for Anions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chemosensors derived from 6-Hydroxy-2-naphthaldehyde for the detection of anions. The protocols are designed for researchers in materials science, analytical chemistry, and drug development who are interested in developing and utilizing novel sensing technologies.

Introduction

Chemosensors based on the this compound scaffold have emerged as promising tools for the selective detection of various anions. The inherent photophysical properties of the naphthalene (B1677914) ring, combined with the acidic proton of the hydroxyl group, make this an excellent platform for designing colorimetric and fluorescent sensors. The sensing mechanism primarily relies on the interaction between the hydroxyl group of the naphthaldehyde derivative and the target anion. This interaction, typically through hydrogen bonding or deprotonation, perturbs the electronic structure of the sensor molecule, leading to a discernible change in its absorption or emission spectrum.[1][2] This "turn-on" or "turn-off" signaling allows for the quantitative determination of the anion of interest.

Data Presentation

Table 1: Performance of Analogous Naphthaldehyde-Based Chemosensors for Fluoride (B91410) Anion

| Sensor Type | Limit of Detection (LOD) | Stoichiometry (Sensor:Anion) | Sensing Mechanism | Reference |

| 2-hydroxy-1-naphthalene formaldehyde (B43269) bis-Schiff base | 1.4 x 10⁻⁸ M | - | Hydrogen bonding & deprotonation | [3] |

| Schiff base with -NH group | 0.0996 ppm | 1:2 | Deprotonation & ICT | [4] |

Table 2: Performance of Analogous Naphthaldehyde-Based Chemosensors for Cyanide Anion

| Sensor Type | Binding Constant (Ka) | Limit of Detection (LOD) | Stoichiometry (Sensor:Anion) | Sensing Mechanism | Reference | |---|---|---|---|---| | 3-hydroxy-2-naphthoic hydrazone | 4.77 x 10⁴ M⁻¹ | 8.2 µM | 1:1 | Deprotonation |[5] | | Phenoxazine-based sensor | 1.0209 x 10⁶ M⁻¹ | - | - | Nucleophilic attack |[2] |

Signaling Pathways and Experimental Workflows

The interaction of a this compound based chemosensor with an anion can be visualized as a multi-step process, from initial binding to signal generation. The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for anion detection.

Caption: Conceptual signaling pathway for anion detection.

Caption: General experimental workflow for anion sensing.

Experimental Protocols

The following are detailed protocols for the synthesis of a generic this compound based Schiff base chemosensor and its application in anion detection.

Synthesis of a this compound Based Schiff Base Sensor

This protocol describes a general method for the synthesis of a Schiff base chemosensor from this compound and an exemplary amine (e.g., 2-aminoethanol).

Materials:

-

This compound

-

2-Aminoethanol

-

Ethanol (B145695) (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

To this solution, add 2-aminoethanol (1 mmol) dissolved in 10 mL of absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours with constant stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate (the Schiff base product) is collected by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure chemosensor.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol for UV-Vis Titration

This protocol outlines the procedure for investigating the interaction between the chemosensor and a target anion using UV-Vis spectroscopy.

Materials:

-

Synthesized chemosensor

-

Tetrabutylammonium (TBA) salts of the anions of interest (e.g., TBAF, TBACN)

-

Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare stock solutions of the TBA salts of the anions (e.g., 1 x 10⁻² M) in the same solvent.

-

-

Titration:

-

Place a fixed volume of the chemosensor solution (e.g., 2 mL of a 2 x 10⁻⁵ M solution) into a quartz cuvette.

-

Record the initial UV-Vis absorption spectrum of the sensor solution.

-

Add small aliquots (e.g., 2-10 µL) of the anion stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the UV-Vis spectrum.

-

Continue this process until no significant changes in the spectrum are observed upon further addition of the anion.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change is most significant) against the concentration of the added anion.

-

The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.[6]

-

The limit of detection (LOD) can be determined from the calibration curve at low anion concentrations using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

-

Protocol for Fluorescence Titration

This protocol is for studying the change in fluorescence emission of the chemosensor upon binding with an anion.

Materials:

-

Same as for UV-Vis titration.

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions as described in the UV-Vis titration protocol.

-

-

Titration:

-

Place a fixed volume of the chemosensor solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) into a quartz cuvette.

-